SR9011 hydrochloride, with the chemical formula C23H31ClN4O3S and CAS number 2070014-94-5, is derived from a series of synthetic routes targeting REV-ERB receptors. Its classification as a REV-ERB agonist places it within a broader category of compounds that modulate nuclear receptor activity, influencing gene expression related to metabolism and circadian rhythms .
The synthesis of SR9011 hydrochloride involves several key steps:
The entire synthesis process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product.
The molecular structure of SR9011 hydrochloride features multiple functional groups that contribute to its pharmacological activity. The compound exhibits a complex arrangement that includes:
The structural representation can be summarized with the following data:
SR9011 hydrochloride participates in various chemical reactions:
Common reagents used include acids, bases, and catalysts which facilitate these transformations, allowing for further functionalization or degradation studies.
SR9011 functions primarily through its interaction with REV-ERBα and REV-ERBβ receptors:
Upon binding to these receptors, SR9011 modulates gene expression related to circadian rhythms and metabolism. It has been shown to suppress the expression of genes such as BMAL1 and SREBF1 in a dose-dependent manner, affecting cellular proliferation and metabolic pathways .
The effective concentration (IC50) for REV-ERBα is approximately 790 nM, while for REV-ERBβ it is about 560 nM, indicating its potency as an agonist .
SR9011 hydrochloride is typically presented as a white to off-white powder. Its solubility characteristics are essential for its application in biological studies.
Key chemical properties include:
Relevant data from studies indicate that SR9011 maintains reasonable plasma exposure when administered in vivo, making it suitable for research applications .
SR9011 hydrochloride has significant scientific uses:
REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are ligand-dependent nuclear receptors and core components of the mammalian circadian clock machinery. They function as transcriptional repressors by recruiting the NCOR-HDAC3 corepressor complex to target gene promoters. Structurally, REV-ERBs lack an activation function-2 (AF-2) domain, rendering them constitutive repressors that bind to specific DNA sequences: monomeric RevRE (RORE; AGGTCA with 5' A/T-rich flank) or dimeric RevDR2 (tandem repeats spaced by 2 bp) [6] [9].
Within the circadian transcriptional-translational feedback loop, REV-ERBα/β repress the expression of core clock genes BMAL1 (Arntl) and CLOCK through RevRE elements. This repression stabilizes the negative limb of the circadian oscillator, directly linking them to 24-hour rhythmicity [4] [6]. Genetic ablation of REV-ERBα in mice shortens circadian periods and reduces locomotor activity, while double knockout of α/β isoforms causes complete circadian disruption [4] [9].
Beyond circadian regulation, REV-ERBα/β govern metabolic pathways by repressing genes involved in:
This dual role positions REV-ERBα/β as pivotal integrators of circadian and metabolic physiology. Dysregulation of these receptors correlates with metabolic disorders, neuroinflammation, and disrupted immune responses [1] [3] [9].
Table 1: Key Genomic Targets of REV-ERBα/β and Their Physiological Roles
Target Gene | Regulation | Physiological Function | Tissue/Cell Type |
---|---|---|---|
BMAL1 (Arntl) | Repression | Core circadian oscillator | SCN, peripheral tissues |
IL-6 | Repression | Pro-inflammatory signaling | Macrophages, microglia |
SREBF1 | Repression | Lipogenesis | Liver, adipose tissue |
Cyp7a1 | Repression | Bile acid synthesis | Liver |
CCL2 | Repression | Monocyte chemotaxis | Microglia, endothelium |
ATG5 | Repression | Autophagy initiation | Cancer cells, muscle |
SR9011 hydrochloride is a synthetic REV-ERB agonist developed to overcome limitations of early ligands like GSK4112, which exhibited poor bioavailability. Chemically, SR9011 and its analog SR9009 belong to a class of pyrrole derivatives designed to bind the REV-ERB ligand-binding domain (LBD) with high specificity. Both compounds demonstrate nanomolar affinity for REV-ERBα/β (IC50 values: 790 nM for REV-ERBα, 560 nM for REV-ERBβ), confirmed through Gal4-reporter assays and circular dichroism studies [4] [6].
Structural and Pharmacological Optimization:SR9011 was engineered to enhance metabolic stability compared to SR9009, which contains a carbamate structure susceptible to hydrolysis in plasma and gastric fluid. Modifications focused on improving resistance to enzymatic degradation while maintaining REV-ERB binding affinity [2] [6]. In vitro assays confirmed SR9011’s ability to suppress BMAL1 transcription in HepG2 cells and disrupt circadian oscillations in suprachiasmatic nucleus (SCN) explants from Per2::luc reporter mice [4] [8].
Key Research Milestones:
Table 2: Comparative Profile of Synthetic REV-ERB Agonists
Property | SR9011 | SR9009 | GSK4112 |
---|---|---|---|
REV-ERBα IC50 | 790 nM | 670 nM | >10 µM |
REV-ERBβ IC50 | 560 nM | 800 nM | >10 µM |
Metabolic Stability | Moderate | Low (carbamate hydrolysis) | Not applicable |
Key In Vivo Effects | - Circadian disruption- Microglial immunomodulation- Breast cancer antiproliferation | - SCLC cytotoxicity- Glioblastoma reduction- Muscle endurance enhancement | No significant plasma exposure |
Bioavailability Limitation | Short half-life, poor CNS penetration | Rapid clearance | No in vivo efficacy |
Research Significance and Challenges:SR9011’s value lies in its ability to pharmacologically dissect REV-ERB functions across systems. It has revealed:
However, translational challenges persist. SR9011 exhibits a short pharmacokinetic half-life (~1–2 hours), limiting sustained receptor engagement. Its poor blood-brain barrier permeability restricts central actions, and formulation-dependent efficacy (e.g., Cremophor®-EL vehicles) complicates dosing reproducibility [4] [6] [8]. Despite these hurdles, SR9011 remains a critical tool for validating REV-ERBα/β as therapeutic targets in circadian and metabolic diseases.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9